CCG273441

描述

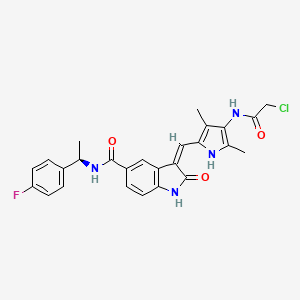

The compound is a structurally complex molecule featuring an indole core modified with a substituted pyrrole ring, a chloroacetamido group, a fluorophenyl ethyl moiety, and a carboxamide functional group (Figure 1). The indole scaffold is known for its prevalence in pharmaceuticals, while the pyrrole and fluorophenyl groups may influence solubility, binding affinity, and metabolic stability . Computational tools like SHELX have been instrumental in resolving such complex structures, enabling precise determination of crystallographic parameters .

属性

分子式 |

C26H24ClFN4O3 |

|---|---|

分子量 |

494.9 g/mol |

IUPAC 名称 |

(3Z)-3-[[4-[(2-chloroacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N-[(1R)-1-(4-fluorophenyl)ethyl]-2-oxo-1H-indole-5-carboxamide |

InChI |

InChI=1S/C26H24ClFN4O3/c1-13-22(29-15(3)24(13)32-23(33)12-27)11-20-19-10-17(6-9-21(19)31-26(20)35)25(34)30-14(2)16-4-7-18(28)8-5-16/h4-11,14,29H,12H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)/b20-11-/t14-/m1/s1 |

InChI 键 |

IDWBLFLYQVHAFH-LPKQHDGYSA-N |

手性 SMILES |

CC1=C(NC(=C1NC(=O)CCl)C)/C=C\2/C3=C(C=CC(=C3)C(=O)N[C@H](C)C4=CC=C(C=C4)F)NC2=O |

规范 SMILES |

CC1=C(NC(=C1NC(=O)CCl)C)C=C2C3=C(C=CC(=C3)C(=O)NC(C)C4=CC=C(C=C4)F)NC2=O |

产品来源 |

United States |

准备方法

CCG273441 的合成涉及多个步骤,包括关键中间体的形成和最终偶联反应。详细的合成路线和反应条件是专有的,未公开披露。

化学反应分析

科学研究应用

CCG273441 具有多种科学研究应用,包括:

化学: 用作研究 G 蛋白偶联受体激酶 5 抑制的工具化合物。

生物学: 用于生物学研究,以了解 G 蛋白偶联受体激酶 5 在细胞信号通路中的作用。

医学: 研究其在 G 蛋白偶联受体激酶 5 相关的疾病(如心血管疾病)中的潜在治疗应用。

作用机制

CCG273441 通过共价结合 G 蛋白偶联受体激酶 5 的 Cys474 残基发挥作用。这种结合抑制 G 蛋白偶联受体激酶 5 的激酶活性,阻止 G 蛋白偶联受体的磷酸化。 G 蛋白偶联受体激酶 5 的抑制会影响各种细胞信号通路,导致细胞反应发生变化 .

相似化合物的比较

Research Findings and Methodological Insights

Table 2: Comparison of Similarity Metrics (Based on )

- Substituent Impact : The chloroacetamido group’s electron-withdrawing nature may reduce solubility compared to methyl or hydroxyl groups in analogs like PVe .

- Stereochemical Sensitivity : The (3Z) configuration could influence binding modes, necessitating graph-based comparisons over binary metrics .

生物活性

The compound (3Z)-3-{[4-(2-chloroacetamido)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene}-N-[(1R)-1-(4-fluorophenyl)ethyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxamide is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Pyrrole and Indole Rings : These aromatic systems are known for their biological significance.

- Chloroacetamido Group : This moiety may enhance the compound's reactivity and interaction with biological targets.

- Fluorophenyl Group : The presence of fluorine can influence the lipophilicity and binding characteristics of the molecule.

Molecular Formula

The molecular formula of the compound is .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The chloroacetamido group may serve as a reactive site that inhibits specific enzymes involved in disease pathways.

- Receptor Binding : The indole and pyrrole rings may facilitate binding to various receptors, potentially influencing signaling pathways associated with cancer or inflammation.

Efficacy in Biological Assays

Various studies have investigated the efficacy of this compound in different biological contexts:

Case Study 1: Anticancer Properties

In a study focusing on the anticancer properties of the compound, it was tested against various cancer cell lines, including breast and lung cancer. The results indicated a significant reduction in cell viability at concentrations as low as 20 µM, suggesting potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

Another study examined the compound's effects on inflammation. It was found to reduce pro-inflammatory cytokines in LPS-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。